molecular formula C8H5Cl2F3 B1596774 4-(Trifluoromethyl)benzal chloride CAS No. 82510-98-3

4-(Trifluoromethyl)benzal chloride

Cat. No. B1596774
CAS RN: 82510-98-3
M. Wt: 229.02 g/mol
InChI Key: GDZMMXXMEMTSJY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzal chloride, commonly referred to as 4-TFC, is a synthetic compound in the class of organochlorides. This compound has been used in a variety of research applications, such as in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as a reagent in the study of biological systems.

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 4-(Trifluoromethyl)benzal chloride is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

  • Summary of Application : This compound is also used as an intermediate in the production of pharmaceuticals .

Agrochemicals

  • Summary of Application : 4-(Trifluoromethyl)benzal chloride is used in the production of agrochemicals .

Dyestuff

  • Summary of Application : This compound is used in the production of dyestuffs .

Synthesis of Dithiocarbamates

  • Summary of Application : 4-(Trifluoromethyl)benzal chloride can be used in the synthesis of a novel series of dithiocarbamates .
  • Methods of Application : This involves a reaction with sodium salts of N,N-disubstituted dithiocarbamic acids .
  • Results or Outcomes : The outcome of this reaction is a novel series of dithiocarbamates .

Synthesis of Antiviral Compounds

  • Summary of Application : It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
  • Methods of Application : This involves a reaction with other organic compounds to form the antiviral compounds .
  • Results or Outcomes : The outcome of this reaction is a series of compounds that have shown antiviral activities .

properties

IUPAC Name

1-(dichloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMMXXMEMTSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380498
Record name 1-(Dichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzal chloride

CAS RN

82510-98-3
Record name 1-(Dichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tai, M Yamashita, M Takeda, H Naito - Fluoride, 1986 - fluorideresearch.org
… Compounds which had the LD50 of 1 to 3 g/kg were 2-and 3-fluorobenzaldehyde, 2-and 3-fluorobenzoyl chloride, 4-trifluoromethylbenzyl alcohol, 4-trifluoromethylbenzal chloride. …
Number of citations: 1 www.fluorideresearch.org

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